
6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzoxazol-2-ylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (145-150°C) for several hours to achieve good yields . Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to optimize the reaction conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using continuous flow reactors. These methods are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzoxazol-2-ylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
6-(1,3-Benzoxazol-2-ylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets and pathways. The compound is believed to act as a GABA-A receptor agonist, inhibiting neurotransmitter release and increasing the levels of GABA in the brain . It also inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties . Additionally, the compound affects mitochondrial respiration and membrane transport processes, leading to its antifungal and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Known for its anticonvulsant, antidepressant, and anxiolytic properties.
6-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2,4(1H,3H)-pyrimidinedione: Used in the synthesis of heterocyclic hybrids and has potential antimicrobial activity.
Uniqueness
6-(1,3-Benzoxazol-2-ylsulfanyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of benzoxazole and triazine moieties, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C22H16N6OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-ylsulfanyl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H16N6OS/c1-3-9-15(10-4-1)23-19-26-20(24-16-11-5-2-6-12-16)28-21(27-19)30-22-25-17-13-7-8-14-18(17)29-22/h1-14H,(H2,23,24,26,27,28) |
InChI Key |
ANYLDGXKDYOXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4O3)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


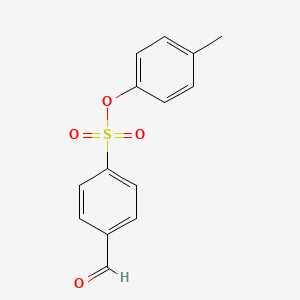
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)
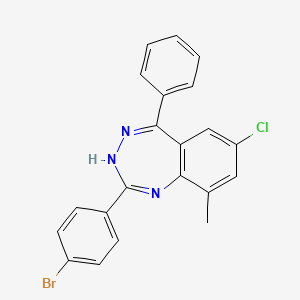
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)
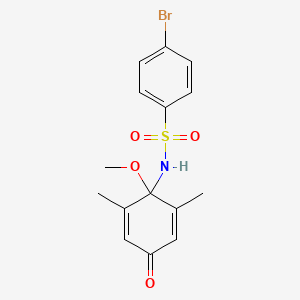
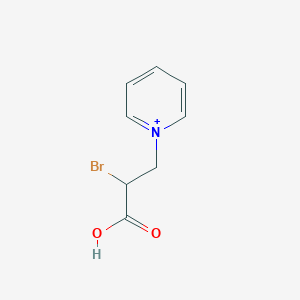
![N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15011095.png)

![4-chloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(trifluoromethyl)aniline](/img/structure/B15011126.png)
![N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15011132.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15011136.png)
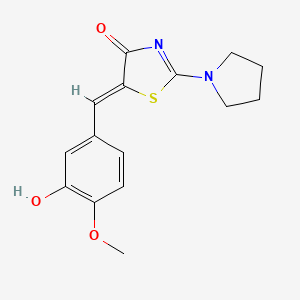
![4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011149.png)
